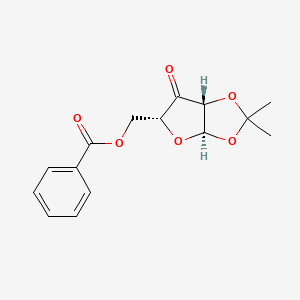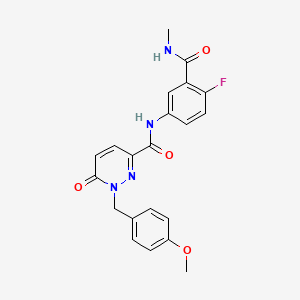
Antitrypanosomal agent 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitrypanosomal agent 15 is a selective inhibitor of the Trypanosoma cruzi proteasome, which is the causative agent of Chagas disease. This compound has shown promising results in preclinical studies due to its ability to penetrate the brain and its favorable absorption, distribution, metabolism, and excretion (ADME) properties . The compound is particularly significant in the treatment of neglected tropical diseases such as Human African Trypanosomiasis (HAT) and Chagas disease, which are caused by parasitic protozoa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitrypanosomal agent 15 involves a series of chemical reactions starting from acyclic starting materials. The synthetic route typically includes condensation and ring closure reactions to form intermediate compounds, followed by further functionalization steps . For example, the synthesis of similar compounds has been reported to involve steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring that the reaction conditions are optimized for yield and purity. This would include controlling parameters such as temperature, pressure, and reaction time to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Antitrypanosomal agent 15 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Scientific Research Applications
Antitrypanosomal agent 15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of proteasome inhibitors.
Biology: Investigated for its effects on the cellular processes of Trypanosoma cruzi and other parasitic protozoa.
Mechanism of Action
The mechanism of action of Antitrypanosomal agent 15 involves the inhibition of the Trypanosoma cruzi proteasome. This inhibition disrupts the protein degradation process within the parasite, leading to the accumulation of damaged proteins and ultimately causing cell death . The compound targets specific molecular pathways involved in protein degradation, making it a potent antitrypanosomal agent .
Comparison with Similar Compounds
Similar Compounds
5-Phenylpyrazolopyrimidinone Analogs: These compounds have shown potent antitrypanosomal activity and are structurally similar to Antitrypanosomal agent 15.
2-Arylquinazoline Derivatives: These compounds also exhibit antitrypanosomal activity and share similar mechanisms of action.
Uniqueness
This compound is unique due to its selective inhibition of the Trypanosoma cruzi proteasome and its ability to penetrate the brain, making it a promising candidate for the treatment of central nervous system infections caused by Trypanosoma cruzi . Its favorable ADME properties further enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H19FN4O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[4-fluoro-3-(methylcarbamoyl)phenyl]-1-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H19FN4O4/c1-23-20(28)16-11-14(5-8-17(16)22)24-21(29)18-9-10-19(27)26(25-18)12-13-3-6-15(30-2)7-4-13/h3-11H,12H2,1-2H3,(H,23,28)(H,24,29) |
InChI Key |
GGRYBCDDGWXURQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


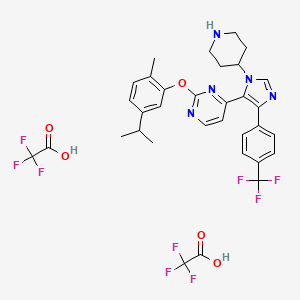
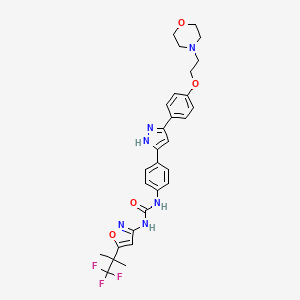
![N3-[(Tetrahydro-2-furanyl)methyl]uridine](/img/structure/B12386950.png)

![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
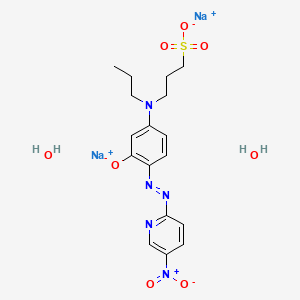
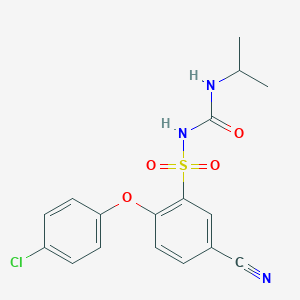
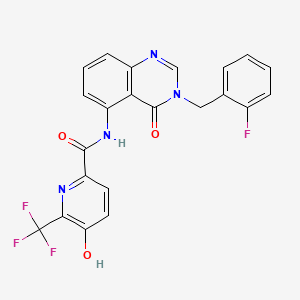

![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
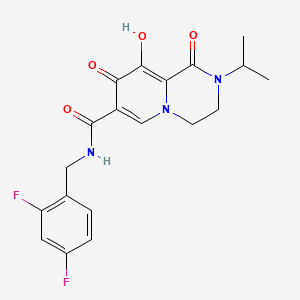

![[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12387018.png)
